molecular formula C17H23N3O3S B267483 4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B267483
M. Wt: 349.4 g/mol
InChI Key: OXBWEFUNRZBWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IBET762 and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IBET762 involves the inhibition of BET proteins, which play a critical role in the transcriptional regulation of genes involved in cell growth and differentiation. By inhibiting BET proteins, IBET762 can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
IBET762 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. IBET762 has also been found to regulate the expression of genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

IBET762 has several advantages for lab experiments, including its ability to inhibit BET proteins and induce apoptosis in cancer cells. However, there are also some limitations to using IBET762 in lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the use of IBET762 in scientific research. One potential application is in the development of new cancer treatments that target BET proteins. IBET762 could also be used to study the role of BET proteins in other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of IBET762 and improve its solubility in water.

Synthesis Methods

The synthesis of IBET762 involves several steps that include the reaction of 4-aminobenzoic acid with isobutyryl chloride to form 4-isobutyrylamino benzoic acid. The next step involves the reaction of 4-isobutyrylamino benzoic acid with thionyl chloride to form 4-isobutyrylamino benzoic acid chloride. The final step involves the reaction of 4-isobutyrylamino benzoic acid chloride with tetrahydro-2-furanylmethylamine to form 4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

IBET762 has been used extensively in scientific research for its potential applications in cancer treatment. This compound has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the development and progression of cancer. IBET762 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

properties

Product Name

4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

4-(2-methylpropanoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H23N3O3S/c1-11(2)15(21)20-17(24)19-13-7-5-12(6-8-13)16(22)18-10-14-4-3-9-23-14/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,24)

InChI Key

OXBWEFUNRZBWDU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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